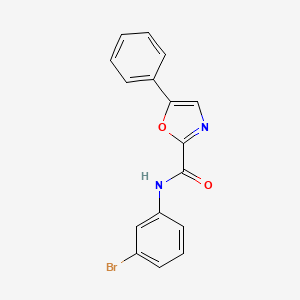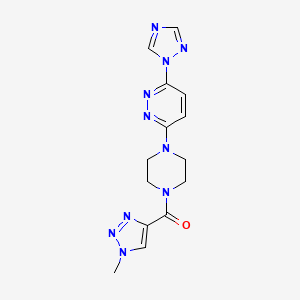![molecular formula C16H19NO4 B2959046 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxycyclohexyl)acrylamide CAS No. 1396893-04-1](/img/structure/B2959046.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxycyclohexyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxycyclohexyl)acrylamide, also known as BHCA, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BHCA is a small molecule that has been shown to have an effect on the endocannabinoid system, a complex signaling network that plays a crucial role in the regulation of various physiological processes.
科学的研究の応用
Polymerization Processes
Controlled Radical Polymerization : The polymerization of acrylamides containing amino acid moieties via reversible addition−fragmentation chain transfer (RAFT) demonstrates the controlled synthesis of polymers with specific functionalities. This technique allows for the production of homopolymers with narrow polydispersity, molecular weights controlled by the monomer/chain transfer agent ratio, and enhanced isotacticity, showcasing the potential of acrylamides in creating polymers for biomedical applications (Mori, Sutoh, & Endo, 2005).
RAFT Polymerization for Thermoresponsive Polymers : The RAFT polymerization of acrylamides containing proline and hydroxyproline moieties highlights the creation of water-soluble and thermoresponsive polymers. This process offers controlled synthesis, showcasing the versatility of acrylamides in developing polymers that respond to temperature changes, with potential applications in drug delivery systems (Mori, Kato, Matsuyama, & Endo, 2008).
Material Science and Surface Activity
Synthesis and Evaluation of Surface Active Agents : Research on the synthesis of surface active agents from acrylamide derivatives highlights their significant surface properties and antimicrobial activities. Such studies explore the potential of acrylamide derivatives in creating novel groups of nonionic surface active agents, pointing to applications in various industrial and pharmaceutical fields (Eissa, 2007).
Biodegradable Hydrogels for Drug Delivery : The development of biodegradable hydrogels through the free radical polymerization of acrylamide and acrylic acid showcases the potential of such materials in biomedical applications, particularly as drug delivery systems. These hydrogels' swelling behavior, degradation properties, and mechanical characteristics underscore their suitability for delivering therapeutic agents (Elvira, Mano, San Román, & Reis, 2002).
Chemical Reactions and Synthesis
Baylis-Hillman Reaction : Studies on the acceleration of the Baylis-Hillman reaction in polar solvents such as water and formamide, with the use of various amine catalysts, reveal the intricate roles of hydrogen bonding and solvent effects in chemical synthesis. This research provides insights into optimizing reaction conditions for synthesizing acrylamide derivatives, offering pathways to novel compounds (Aggarwal, Dean, Mereu, & Williams, 2002).
Synthesis of Novel Functionalized Monomers : The creation of novel acrylate monomers for polymerization, characterized by their thermal behavior, antibacterial, and antifungal activities, demonstrates the chemical versatility of acrylamide derivatives. Such research paves the way for developing new materials with specific properties for targeted applications (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-13-3-1-2-12(9-13)17-16(19)7-5-11-4-6-14-15(8-11)21-10-20-14/h4-8,12-13,18H,1-3,9-10H2,(H,17,19)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUMCMVGEACNQG-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(C1)O)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxycyclohexyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Phenyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2958967.png)
![N1-(4-chlorobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B2958970.png)
![2,6-difluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958971.png)
![4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2958973.png)
![(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2958974.png)



![3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2958981.png)
![1-[2-(2-Nitrophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2958983.png)
![Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride](/img/structure/B2958984.png)

![Methyl 4-[2-amino-3-cyano-6-(4-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2958986.png)